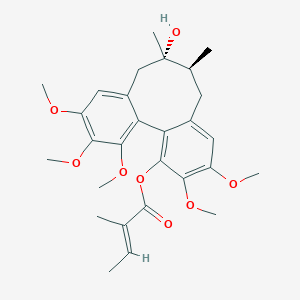

Tigloylgomisin H

Vue d'ensemble

Description

Le Tigloylgomisin H est un lignane isolé des fruits de Schisandra chinensis. Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment dans la prévention et le traitement du cancer du foie. Le this compound agit comme un inducteur monofonctionnel qui régule spécifiquement à la hausse les enzymes de détoxification de phase II par l'intermédiaire de la voie Nrf2-ARE (facteur 2 lié au facteur NF-E2 - élément de réponse aux antioxydants) .

Applications De Recherche Scientifique

Chemistry

In chemistry, Tigloylgomisin H is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds.

Biology

Biologically, this compound is significant for its ability to induce quinone reductase activity, which plays a role in detoxification processes in cells .

Medicine

Medically, this compound is being explored for its potential in cancer prevention, particularly liver cancer, due to its ability to upregulate detoxification enzymes through the Nrf2-ARE pathway .

Industry

In the industrial sector, this compound is used in the development of natural health products and supplements, leveraging its antioxidant properties.

Mécanisme D'action

Target of Action

Tigloylgomisin H primarily targets the quinone reductase (QR) enzyme in Hepa1c1c7 mouse hepatocarcinoma cells . QR is an enzyme involved in the detoxification of harmful substances in the body.

Mode of Action

This compound functions as a monofunctional inducer . It specifically upregulates the phase II detoxification enzyme NQO1 . This upregulation is achieved through the NF-E2-related factor 2 (Nrf2)-ARE pathway .

Biochemical Pathways

The compound affects the Nrf2-ARE pathway . This pathway plays a crucial role in the cellular response to oxidative stress. The upregulation of the NQO1 enzyme through this pathway leads to enhanced detoxification processes within the cell.

Result of Action

The upregulation of the NQO1 enzyme leads to an increase in the detoxification processes within the cell . This could potentially prevent the development and progression of liver cancer, making this compound a potential liver cancer prevention agent .

Action Environment

Analyse Biochimique

Biochemical Properties

Tigloylgomisin H interacts with the enzyme quinone reductase (QR), a key player in biochemical reactions . The nature of this interaction involves the induction of QR activity, which is crucial for the detoxification process .

Cellular Effects

In Hepa1c1c7 mouse hepatocarcinoma cells, this compound influences cell function by inducing QR activity . This induction can modulate cell signaling pathways and gene expression, potentially impacting cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by specifically upregulating phase II detoxification enzyme NQO1 through the NF-E2-related factor 2 (Nrf2)-ARE pathway . This mechanism involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has shown stability when stored at the recommended temperature . Its long-term effects on cellular function have been observed in in vitro studies, particularly in its ability to induce QR activity .

Metabolic Pathways

This compound is involved in the Nrf2-ARE pathway, a critical metabolic pathway . It interacts with the enzyme NQO1, a key player in this pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Tigloylgomisin H implique plusieurs étapes, en commençant par des précurseurs naturels. Une méthode courante consiste à estérifier le gomisin H avec l'acide tiglique. La réaction nécessite généralement un catalyseur tel que l'acide sulfurique et est réalisée sous reflux pour assurer une estérification complète.

Méthodes de production industrielle

La production industrielle de this compound implique souvent l'extraction des fruits de Schisandra chinensis, suivie de processus de purification tels que la chromatographie sur colonne. Le processus d'extraction peut utiliser des solvants tels que l'éthanol ou le méthanol pour isoler les composés lignanes, qui sont ensuite purifiés davantage afin d'obtenir le this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le Tigloylgomisin H subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe fonctionnel ester.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles tels que les ions hydroxyde en conditions aqueuses.

Principaux produits formés

Oxydation : Dérivés oxydés du this compound.

Réduction : Formes réduites du groupe ester, conduisant potentiellement à des dérivés alcooliques.

Substitution : Esters substitués ou autres dérivés fonctionnalisés.

Applications de la recherche scientifique

Chimie

En chimie, le this compound est étudié pour ses propriétés structurales uniques et son potentiel en tant que précurseur pour la synthèse d'autres composés bioactifs.

Biologie

Biologiquement, le this compound est important pour sa capacité à induire l'activité de la quinone réductase, qui joue un rôle dans les processus de détoxification dans les cellules .

Médecine

Médicalement, le this compound est étudié pour son potentiel dans la prévention du cancer, en particulier du cancer du foie, en raison de sa capacité à réguler à la hausse les enzymes de détoxification par l'intermédiaire de la voie Nrf2-ARE .

Industrie

Dans le secteur industriel, le this compound est utilisé dans le développement de produits de santé naturels et de compléments alimentaires, en tirant parti de ses propriétés antioxydantes.

Mécanisme d'action

Le this compound exerce ses effets principalement par l'intermédiaire de la voie Nrf2-ARE. Il active Nrf2, un facteur de transcription qui se lie à l'ARE dans la région promotrice des enzymes de détoxification de phase II telles que la NAD(P)H quinone réductase 1 (NQO1). Cette activation conduit à la régulation à la hausse de ces enzymes, améliorant la capacité de la cellule à détoxifier les substances nocives .

Comparaison Avec Des Composés Similaires

Composés similaires

- Gomisin A

- Gomisin N

- Schisandrin B

Unicité

Le Tigloylgomisin H est unique parmi ces composés en raison de sa capacité spécifique à induire l'activité de la quinone réductase et de son activation puissante de la voie Nrf2-ARE. Alors que d'autres lignanes de Schisandra chinensis présentent également des propriétés bioactives, les interactions moléculaires spécifiques et les voies du this compound le rendent particulièrement précieux pour la recherche en matière de prévention du cancer et de détoxification .

Propriétés

IUPAC Name |

[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAUXCVJDYCLRS-QEEHVONISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66069-55-4 | |

| Record name | Tigloylgomisin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLOYLGOMISIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tigloylgomisin H and where is it found?

A1: this compound (TGH) is a dibenzocyclooctadiene lignan primarily found in the fruits of the Schisandra chinensis plant [, , , , , , ]. This plant, also known as Omija, has a long history of use in traditional Chinese medicine [, , ].

Q2: What are the reported biological activities of this compound?

A2: Research suggests that TGH exhibits various biological activities, including antioxidant [, ], antiproliferative [, ], and potential cancer-preventive properties, particularly in liver cancer models [].

Q3: How does this compound exert its potential cancer-preventive effects?

A3: TGH has been shown to induce the phase II detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in hepatocarcinoma cells []. This induction occurs through the nuclear accumulation of NF-E2-related factor 2 (Nrf2) and subsequent activation of the antioxidant response element (ARE) pathway, a key regulator of detoxification enzymes [].

Q4: Can this compound induce NQO1 activity in cells lacking the aryl hydrocarbon receptor (Arnt)?

A4: Yes, TGH induced QR activity in both wild-type and Arnt-deficient BPrc1 mouse hepatocarcinoma cells, indicating that its mechanism of action does not rely on the presence of a functional Arnt [].

Q5: Has this compound's ability to induce ARE-mediated gene expression been observed in human cells?

A5: Yes, TGH significantly activated ARE-mediated gene expression in HepG2 human hepatocarcinoma cells, demonstrating its potential relevance for human health [].

Q6: How is this compound usually extracted and isolated from Schisandra chinensis?

A6: TGH is typically isolated from the fruits or seeds of S. chinensis using a multi-step process. This often involves extraction with petroleum ether, followed by methanol extraction and fractionation using techniques like column chromatography and semi-preparative high-performance liquid chromatography (HPLC) [, ].

Q7: What analytical methods are used to identify and quantify this compound?

A7: Several analytical techniques are employed for TGH analysis, including:

- Gas chromatography-mass spectrometry (GC/MS): This method allows for the separation and identification of TGH based on its retention time and mass spectrum [, ].

- High-performance liquid chromatography (HPLC): Coupled with detectors like photodiode array detection (PAD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), HPLC enables the separation, identification, and quantification of TGH in complex mixtures, including plant extracts and biological samples [, , , ].

- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry: This method provides enhanced resolution and sensitivity compared to traditional HPLC, allowing for the analysis of TGH and other lignans in complex matrices [].

Q8: What are the challenges associated with analyzing this compound and other lignans?

A8: One of the main challenges is the presence of isomeric dibenzocyclooctadiene lignans in Schisandra chinensis, which can complicate structural identification []. Advanced analytical techniques like HPLC-PAD-ESI-MS/MS are often required to differentiate between these isomers [].

Q9: Has the pharmacokinetics of this compound been investigated?

A9: While the pharmacokinetics of the hexane-soluble extract of S. chinensis containing TGH has been studied in rats [], specific data on the absorption, distribution, metabolism, and excretion of TGH itself is limited in the provided research.

Q10: How does the content of this compound vary in different parts of the Schisandra chinensis plant?

A10: Research suggests that the highest concentration of TGH and other lignans is found in the seeds, followed by the flowers, leaves, pulp, and stems []. This highlights the importance of considering the specific plant part used for extraction and potential applications.

Q11: Can fermentation affect the content of this compound in Omija beverages?

A11: Yes, fermentation can significantly impact TGH content. Studies show that fermentation of Omija with white sugar for 12 months led to a 2.6-fold increase in total lignan content, including TGH [].

Q12: Does the type of sugar used in fermentation affect the lignan content in Omija beverages?

A12: Yes, the type of sugar used for fermentation can influence the final lignan content. Omija fermented with oligosaccharide/white sugar showed higher total lignan content compared to those fermented with white sugar or brown sugar alone [].

Q13: Are there any studies investigating the use of polymeric resins for enhancing this compound production in plant cell cultures?

A13: Yes, research has explored the use of polymeric resins like Amberlite XAD-2 (polystyrene-based) and Amberlite XAD-7 (polyacrylate-based) for enhancing lignan production in S. chinensis cell cultures []. The results suggest that these resins can adsorb and potentially increase the biosynthesis of certain lignans, including deoxyschizandrin and wuweizisu C []. Further research is needed to optimize this approach for TGH production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.